Product packaging for Methyl 4-(chloromethoxy)benzoate(Cat. No.:CAS No. 135922-45-1)

Methyl 4-(chloromethoxy)benzoate

Cat. No.: B2438256
CAS No.: 135922-45-1
M. Wt: 200.62
InChI Key: YGBBVPZZKYTLQP-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Benzoate (B1203000) Ester Chemistry

Halogenated benzoate esters are a class of organic compounds that feature a benzene (B151609) ring substituted with both a halogen atom and a benzoate ester group. These compounds are significant in various chemical applications, from pharmaceuticals to materials science. The presence of a halogen atom can significantly influence the electronic properties and reactivity of the benzene ring and the ester group.

For instance, the chlorine atom in methyl 4-chlorobenzoate (B1228818) makes the aromatic ring less susceptible to electrophilic substitution and the ester more resistant to hydrolysis compared to methyl benzoate. sigmaaldrich.comwikipedia.org Halogenated benzoate esters also serve as building blocks in cross-coupling reactions, a powerful set of methods for forming carbon-carbon and carbon-heteroatom bonds.

Role as a Synthetic Intermediate in Advanced Organic Synthesis

Methyl 4-(chloromethoxy)benzoate serves as a crucial intermediate in the synthesis of a variety of organic molecules. The chloromethoxy group is a reactive functional group that can participate in a range of chemical transformations. This reactivity allows for the introduction of a methoxymethyl-protected phenol (B47542) or a related functional group onto a target molecule.

A key application of this compound is in the synthesis of more complex benzoate derivatives. For example, the chloromethyl group can be displaced by a nucleophile to form a new carbon-carbon or carbon-heteroatom bond. This versatility makes this compound a valuable precursor for creating a diverse array of chemical structures. google.com

Structural Features and their Influence on Chemical Reactivity

The chemical behavior of this compound is a direct result of its distinct structural features. The molecule consists of a central benzene ring to which a methyl ester group and a chloromethoxy group are attached at the para position.

The key reactive center is the chloromethyl ether functionality (-O-CH2-Cl). The chlorine atom is a good leaving group, making the adjacent methylene (B1212753) carbon susceptible to nucleophilic attack. This reactivity is central to its utility as a synthetic intermediate. The ester group, while less reactive under many conditions, can undergo hydrolysis to the corresponding carboxylic acid or transesterification with other alcohols. noaa.gov

Table 1: Structural and Physicochemical Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound34040-64-7C9H9ClO3200.62
Methyl 4-(chloromethyl)benzoate34040-64-7C9H9ClO2184.62
Methyl benzoate93-58-3C8H8O2136.15
Methyl 4-chlorobenzoate1126-46-1C8H7ClO2170.59
2-((3-(Chloromethyl)benzoyl)oxy)benzoic acidNot AvailableC15H11ClO4290.70

Note: Data for this table was compiled from various sources. sigmaaldrich.comwikipedia.orgtcichemicals.comparchem.comscbt.comnih.gov

Overview of Research Trajectories for Chloromethoxy-substituted Benzoate Derivatives

Research involving chloromethoxy-substituted benzoate derivatives is multifaceted, with applications spanning several areas of chemical science. One significant area of investigation is their use in the development of new synthetic methodologies. The reactivity of the chloromethoxy group is being exploited to create novel and efficient ways to construct complex molecular architectures.

Furthermore, these compounds are being investigated as precursors to biologically active molecules. For instance, the modification of salicylic (B10762653) acid with a chloromethylbenzoyl group has been explored to create new therapeutic agents. nih.govacs.orgnih.gov Research has also focused on the synthesis and characterization of various chloromethylated benzoic acid derivatives as important intermediates for fine chemicals, pesticides, and medicines. google.com The study of halogenated flame retardants, including certain benzoate esters, is another active area of research, driven by environmental and health considerations. nih.govnih.govacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9ClO3 B2438256 Methyl 4-(chloromethoxy)benzoate CAS No. 135922-45-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(chloromethoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-12-9(11)7-2-4-8(5-3-7)13-6-10/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGBBVPZZKYTLQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135922-45-1
Record name methyl 4-(chloromethoxy)benzoate
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Synthetic Methodologies and Chemical Preparations of Methyl 4 Chloromethoxy Benzoate

Direct Chloromethylation Approaches to Benzoate (B1203000) Esters

Direct chloromethylation involves the reaction of a benzoate ester with a source of formaldehyde (B43269) and hydrogen chloride, typically in the presence of a catalyst. This approach is a cornerstone of industrial organic synthesis due to the ready availability and low cost of the primary reagents. dur.ac.uk

Blanc Chloromethylation and its Variants

The Blanc chloromethylation, first described by Gustave Louis Blanc in 1923, is a classic and widely employed method for introducing a chloromethyl group onto an aromatic ring. wikipedia.orgjk-sci.com The reaction typically utilizes formaldehyde and hydrogen chloride with a Lewis acid catalyst, most commonly zinc chloride. wikipedia.orgambeed.com The versatility of the chloromethyl group, which can be readily converted to other functional groups such as hydroxymethyl, cyanomethyl, and formyl, underscores the synthetic importance of this reaction. thieme-connect.de

The reaction of an aromatic compound with formaldehyde and hydrogen chloride is a standard method for chloromethylation. dur.ac.uk The process is an electrophilic substitution, though the exact nature of the electrophilic species is still a subject of discussion. dur.ac.uk Under acidic conditions, formaldehyde is protonated, rendering its carbon atom highly electrophilic. wikipedia.org This activated species is then attacked by the π-electrons of the aromatic ring. wikipedia.org The resulting benzyl (B1604629) alcohol intermediate is subsequently converted to the corresponding benzyl chloride. wikipedia.org

The presence of a Lewis acid catalyst is often crucial for the reaction to proceed efficiently, especially for less reactive aromatic substrates. dur.ac.ukresearchgate.net However, for highly activated aromatic rings, such as those containing a methoxy (B1213986) group, a catalyst may not be necessary. dur.ac.uk

Paraformaldehyde, a solid polymer of formaldehyde, serves as a convenient and often preferred substitute for aqueous formaldehyde (formalin) in chloromethylation reactions. thieme-connect.desciencemadness.org It is used in conjunction with hydrogen chloride, which can be introduced as a gas or from concentrated hydrochloric acid. sciencemadness.org The combination of paraformaldehyde and hydrogen chloride is a common and industrially significant method for producing chloromethylated aromatic compounds due to the low cost of these bulk materials. dur.ac.uk For instance, benzyl chloride can be synthesized from benzene (B151609), paraformaldehyde, and hydrogen chloride in the presence of zinc chloride. sciencemadness.org

The choice and optimization of the catalyst are critical for the success of Blanc-type chloromethylations. Zinc chloride is the most frequently used catalyst for these reactions. dur.ac.ukthieme-connect.de However, other Lewis acids such as aluminum chloride and tin(IV) chloride have also been effectively employed. dur.ac.uk The catalytic activity of different Lewis acids can vary depending on the substrate. For example, in the chloromethylation of toluene (B28343), ferric chloride (FeCl3) has been shown to have the highest catalytic activity compared to aluminum chloride (AlCl3), zinc chloride (ZnCl2), and tin(IV) chloride (SnCl4). google.com For activated substrates like anisole, titanium tetrachloride has been found to be an effective catalyst. dur.ac.uk It is important to note that highly activated arenes like phenols and anilines are generally not suitable substrates for Blanc chloromethylation as they tend to undergo further uncontrolled alkylation. wikipedia.org

Table 1: Comparison of Lewis Acid Catalysts in Chloromethylation

Catalyst Common Substrates Key Characteristics
Zinc Chloride (ZnCl2) General aromatic compounds Most commonly used, effective for a wide range of substrates. dur.ac.ukthieme-connect.de
Aluminum Chloride (AlCl3) Toluene, other aromatics Can be more active than ZnCl2 for certain substrates. dur.ac.ukgoogle.com
Tin(IV) Chloride (SnCl4) General aromatic compounds Another effective Lewis acid catalyst. dur.ac.uk
Titanium Tetrachloride (TiCl4) Anisole and other activated rings Particularly effective for activated substrates. dur.ac.uk
Ferric Chloride (FeCl3) Toluene Shows high catalytic activity for specific reactions. google.com

The choice of solvent can significantly influence the outcome of a chloromethylation reaction. Common solvents include chlorinated hydrocarbons like dichloromethane (B109758) and aromatic hydrocarbons such as toluene. google.com In some cases, the reaction can be carried out under solvent-free conditions. The solvent is chosen based on its ability to keep the reactants and catalyst in a single phase to facilitate the reaction. google.com For instance, toluene is a preferred solvent in some industrial processes. google.com The reaction can also be performed in acetic acid. sciencemadness.org It is worth noting that a common side reaction in chloromethylation is the formation of diarylmethane byproducts, which can be influenced by factors such as temperature and reactant concentrations. dur.ac.ukwikipedia.org

Side-Chain Chlorination of Methyl p-Methyl Benzoate

An alternative synthetic pathway involves the side-chain chlorination of methyl p-methyl benzoate (also known as methyl p-toluate). It is crucial to note that this method does not directly produce Methyl 4-(chloromethoxy)benzoate. Instead, it yields the isomeric compound, Methyl 4-(chloromethyl)benzoate . google.comsielc.com This process involves the substitution of a hydrogen atom on the methyl group attached to the benzene ring with a chlorine atom.

Control of Chlorination Transformation Efficiency and Temperature

Controlling the reaction conditions is critical to maximize the yield of the desired mono-chlorinated product, Methyl 4-(chloromethyl)benzoate, and to minimize the formation of di- and tri-chlorinated byproducts and undesired ring chlorination. google.comuliege.be

Temperature : Temperature plays a significant role in the selectivity of the chlorination. Side-chain chlorination is favored at higher temperatures (typically 70°C to 150°C), while ring chlorination is more prevalent at lower temperatures in the presence of a Lewis acid catalyst. google.comsciencemadness.orgarchive.org However, excessively high temperatures can lead to product decomposition. google.com A patent for the synthesis of Methyl 4-(chloromethyl)benzoate specifies an optimal reaction temperature range of 70°C to 140°C, with a preferred range of 100°C to 110°C. google.com

The following table presents data from a patented process for the side-chain chlorination of methyl p-toluate.

ParameterRecommended RangeOptimal RangeReference
Reaction Temperature70°C - 140°C100°C - 110°C google.com
Chlorination Transformation Efficiency20% - 70%Not Specified google.com
Reaction Speed6% - 15% / hour (mass ratio)Not Specified google.com

Esterification Routes for Chloromethyl-Substituted Benzoic Acids

This synthetic approach focuses on creating the methyl ester after the chlorination step. Specifically, it involves the esterification of a chloromethyl-substituted benzoic acid, such as 4-(chloromethyl)benzoic acid , with methanol (B129727). google.comchemicalbook.com This route also leads to the formation of Methyl 4-(chloromethyl)benzoate , not this compound.

The esterification is typically an acid-catalyzed equilibrium reaction. epa.govijstr.org Common methods include Fischer esterification, where the carboxylic acid is refluxed with an excess of the alcohol (methanol) in the presence of a strong acid catalyst like sulfuric acid. researchgate.net To drive the equilibrium towards the product, the water formed during the reaction is usually removed.

Alternatively, the carboxylic acid can first be converted to a more reactive derivative, such as an acyl chloride. For example, 4-(chloromethyl)benzoic acid can be treated with a chlorinating agent like thionyl chloride or oxalyl chloride to form 4-(chloromethyl)benzoyl chloride. google.com This highly reactive acyl chloride is then reacted with methanol, often in the presence of a base to neutralize the HCl byproduct, to give the final ester product with high yield. A patent describes the preparation of tert-butyl 4-chloromethylbenzoate by first reacting 4-chloromethylbenzoic acid with thionyl chloride, followed by the addition of potassium tert-butoxide. google.com

Solid acid catalysts, such as modified montmorillonite (B579905) K10 clay, have also been employed for the esterification of substituted benzoic acids with alcohols, offering advantages like easier separation and reusability of the catalyst under solvent-free conditions. epa.govijstr.org

Fischer Esterification Variants

The Fischer-Speier esterification is a cornerstone of organic synthesis, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol to produce an ester and water. wikipedia.orgtcu.edu For the synthesis of this compound, this method would utilize 4-(chloromethoxy)benzoic acid and methanol as reactants.

Reaction Mechanism: The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄, TsOH), which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The nucleophilic oxygen of the alcohol then attacks this activated carbon, leading to a tetrahedral intermediate. A subsequent proton transfer and elimination of a water molecule yields the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst. wikipedia.orgyoutube.com

A plausible two-step route to the target compound using this method is:

Synthesis of 4-(chloromethoxy)benzoic acid: This precursor can be prepared by the chloromethylation of 4-hydroxybenzoic acid. This reaction, analogous to the Blanc reaction, would involve treating 4-hydroxybenzoic acid with formaldehyde and hydrogen chloride, typically in the presence of a Lewis acid catalyst like zinc chloride. wikipedia.orgalfa-chemistry.com

Esterification: The resulting 4-(chloromethoxy)benzoic acid is then esterified with methanol under standard Fischer esterification conditions.

Phase-Transfer Catalysis (PTC) in Chloromethyl Ester Synthesis

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases (e.g., aqueous and organic). iosrjournals.org This methodology is particularly well-suited for the synthesis of this compound starting from the readily available precursor, methyl 4-hydroxybenzoate (B8730719) (methylparaben). The reaction involves the O-alkylation of the phenolic hydroxyl group.

In this setup, the methyl 4-hydroxybenzoate is dissolved in a non-polar organic solvent, while a basic aqueous solution (e.g., NaOH or KOH) is used to deprotonate the phenolic hydroxyl group, forming a phenoxide. The phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt such as tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase. researchgate.net Once in the organic phase, the phenoxide can react with a suitable chloromethylating agent, such as chloromethyl methyl ether or a reagent that generates a chloromethyl carbocation.

The key advantage of PTC is the ability to use mild reaction conditions, which can improve selectivity and reduce the formation of byproducts. iosrjournals.org The efficiency of the reaction is dependent on several factors, including the choice of catalyst, solvent, base concentration, and temperature.

Esterification with Iodomethyl Carbonates and Silver Oxide

A more specialized method for the formation of related ester structures involves the use of iodomethyl carbonates and silver oxide. While not a direct synthesis of the chloromethoxy moiety, this method highlights an alternative strategy for creating similar linkages. In a relevant example, benzoic acid has been esterified using an iodomethyl carbonate in the presence of silver oxide. chemicalbook.com This suggests a potential, albeit less common, pathway where a pre-formed chloromethyl carbonate could be used.

The reaction likely proceeds through the activation of the carboxylic acid by the silver salt, followed by nucleophilic attack by the carbonate species. The use of silver salts often facilitates reactions involving halides.

Multi-step Synthetic Sequences

Multi-step syntheses provide a strategic approach to building complex molecules like this compound, allowing for greater control over the introduction of different functional groups.

Strategies Involving Pre-functionalized Benzoate Derivatives

The most direct and common multi-step strategy for synthesizing this compound begins with a pre-functionalized benzoate ester, namely methyl 4-hydroxybenzoate. This starting material is commercially available and provides a scaffold onto which the chloromethoxy group can be installed.

A representative procedure analogous to this strategy is the synthesis of Methyl 4-(2-chloroethoxy)benzoate. In this synthesis, methyl 4-hydroxybenzoate is reacted with an alkylating agent (2-(benzenesulphonyloxy)ethyl chloride) in the presence of a base (potassium carbonate) and heated at reflux. prepchem.com A similar approach can be envisioned for this compound, where methyl 4-hydroxybenzoate is reacted with a chloromethylating agent like chloromethyl methyl ether in the presence of a suitable base.

Example of a related synthesis: A mixture of methyl 4-hydroxybenzoate, an appropriate chloroalkoxy electrophile, and potassium carbonate in a solvent like acetone (B3395972) or 4-methylpentan-2-one is heated to reflux for several hours. prepchem.comorgsyn.org After cooling, water is added, and the product is extracted into the organic phase.

Sequential Esterification and Chloromethylation

This synthetic sequence involves two distinct chemical transformations: first, the esterification of the carboxylic acid, followed by the chloromethylation of the aromatic ring or a substituent.

Step 1: Esterification of 4-hydroxybenzoic acid: 4-hydroxybenzoic acid is first converted to its methyl ester, methyl 4-hydroxybenzoate. This is a standard Fischer esterification, typically carried out by refluxing the acid in an excess of methanol with a catalytic amount of a strong acid like sulfuric acid.

Step 2: Chloromethylation of Methyl 4-hydroxybenzoate: The phenolic hydroxyl group of the resulting ester is then chloromethylated. This can be achieved using the conditions of the Blanc reaction (formaldehyde and HCl with a ZnCl₂ catalyst). wikipedia.orgalfa-chemistry.com The electrophilic species generated under these acidic conditions attacks the hydroxyl group to form the chloromethyl ether. Care must be taken to control the reaction conditions to avoid potential side reactions on the activated aromatic ring.

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield of this compound while minimizing the formation of impurities. The key parameters to consider depend on the chosen synthetic route.

For syntheses involving the chloromethylation of methyl 4-hydroxybenzoate, several factors are critical:

Chloromethylating Agent: The choice between reagents like paraformaldehyde/HCl, chloromethyl methyl ether, or other sources can influence reactivity and byproduct formation. wikipedia.orgdur.ac.uk

Catalyst: In acid-catalyzed chloromethylations, the type and concentration of the Lewis acid (e.g., ZnCl₂) or protic acid (e.g., H₂SO₄) can significantly affect the reaction rate and selectivity. dur.ac.uk For PTC methods, the structure and concentration of the phase-transfer catalyst are paramount. researchgate.net

Solvent: The solvent can influence the solubility of reactants and the stability of intermediates. For PTC, a two-phase system of an aqueous and a non-polar organic solvent is used.

Temperature and Reaction Time: These parameters must be carefully controlled. Higher temperatures can increase the reaction rate but may also lead to the formation of undesired byproducts, such as diarylmethane derivatives. dur.ac.uk Optimization studies often involve running the reaction at various temperatures and monitoring the product formation over time to find the ideal balance.

A systematic approach, such as the Box-Wilson method, can be employed to mathematically model the process and determine the optimal conditions for parameters like reactant ratios, temperature, and reaction duration.

Below is an interactive table summarizing key parameters that can be varied to optimize the synthesis via chloromethylation of a phenolic precursor.

ParameterLow SettingMedium SettingHigh SettingPotential Outcome
Temperature (°C) 255080Higher temps may increase rate but also byproducts.
Catalyst Conc. (mol%) 1510Higher concentration can increase rate but also cost.
Reactant Ratio (CH₂O:ArOH) 1:12:13:1Excess formaldehyde can drive the reaction but may lead to polysubstitution.
Reaction Time (h) 2824Longer times may be needed for completion but risk decomposition.

Industrial Scale-Up and Process Intensification Studies

The industrial production of Methyl 4-(chloromethyl)benzoate is primarily achieved through the side-chain chlorination of Methyl 4-methylbenzoate. This process has been optimized for large-scale manufacturing, focusing on factors like yield, purity, cost-effectiveness, and operational simplicity.

Key process parameters are carefully controlled to maximize the yield of the desired monochlorinated product while minimizing the formation of dichlorinated byproducts and other impurities. Critical parameters that are managed during industrial production include reaction temperature, the conversion rate of the raw material, and the method of product purification. google.com

A typical industrial process can be outlined as follows:

Esterification: In some processes, the starting material, Methyl 4-methylbenzoate, is first synthesized via the classic Fischer esterification of p-toluic acid and methanol. google.com

Chlorination: The Methyl 4-methylbenzoate is charged into a suitable reactor. Chlorine gas is then introduced into the reactor under UV light or in the presence of a chemical initiator. The reaction temperature is a crucial parameter and is generally maintained between 70°C and 140°C, with a more optimal range being 100°C to 110°C. google.com

Reaction Control: The extent of the chlorination reaction is carefully monitored. To achieve a high selectivity for the monochlorinated product, the reaction is typically stopped when the conversion of the starting material is between 20% and 70%. A preferred conversion rate for optimizing yield and purity is in the range of 30-35%. google.com

Purification: After the reaction is complete, the crude product mixture contains the desired Methyl 4-(chloromethyl)benzoate, unreacted Methyl 4-methylbenzoate, and some byproducts. The final product is separated and purified from this mixture via vacuum distillation. This step is essential for achieving the high purity (often exceeding 98%) required for its use as a chemical intermediate. google.com

The following tables provide an overview of typical reaction conditions and outcomes based on documented industrial-scale synthesis examples.

Table 1: Industrial Chlorination Process Parameters

Parameter Value Range Preferred Value
Reaction Temperature 70°C - 140°C 100°C - 110°C
Chlorination Conversion Rate 20% - 70% (by mass) 30% - 35% (by mass)
Reaction Speed 6% - 15%/h (by mass) Not Specified
Catalyst / Initiator UV Light or Chemical Initiator UV Light

Data sourced from patent CN101434545A. google.com

Data represents findings from examples in patent CN101434545A. google.com

This industrial process is characterized by its simplicity and the use of readily available and low-cost raw materials, making it economically viable for large-scale production. google.com The ability to recycle unreacted starting material and convert the HCl byproduct into a saleable product further enhances its industrial applicability. google.com

Reaction Mechanisms and Chemical Reactivity Studies of Methyl 4 Chloromethoxy Benzoate

Electrophilic Nature of the Chloromethoxy Moiety

The carbon atom of the chloromethoxy group (–OCH₂Cl) in Methyl 4-(chloromethoxy)benzoate is highly electrophilic. This is a consequence of the inductive effect of the adjacent oxygen and chlorine atoms, which withdraw electron density, making the carbon electron-deficient and susceptible to attack by nucleophiles.

The C-Cl bond in the chloromethoxy group is polarized and can be readily cleaved, especially in the presence of a Lewis acid or in polar solvents. This heterolytic cleavage results in the formation of a chloride ion and a highly reactive electrophilic intermediate. This intermediate is an oxocarbenium ion, specifically the methoxymethyl cation, which is stabilized by resonance from the adjacent oxygen atom. The lone pairs on the oxygen atom can delocalize to share the positive charge, significantly stabilizing the cation.

This resonance stabilization makes the formation of the methoxymethyl cation a favorable process, driving the electrophilic reactions of this compound. Once formed, this cation is a potent electrophile that can react with a wide range of nucleophiles.

Kinetic and spectroscopic studies on related systems, such as chloromethyl methyl ether (CMME), have provided significant insights into the behavior of the methoxymethyl cation as an electrophile. nih.gov These investigations have shown that reactions involving this cation often proceed through a rate-determining step of its formation. nih.gov The methoxymethyl cation has been identified as a remarkably selective electrophile in chloromethylation reactions. nih.gov Its reactivity is influenced by the nature of the nucleophile and the reaction conditions, including the solvent and the presence of any catalysts. nih.gov

Nucleophilic Substitution Reactions

The primary mode of reaction for this compound is nucleophilic substitution, where the chloride ion is displaced by a nucleophile. These reactions are facilitated by the electrophilic nature of the carbon atom in the chloromethoxy group.

It is important to clarify that the chlorine atom in this compound is not benzylic; it is part of an α-chloro ether functional group. Nucleophilic substitution at this position can exhibit characteristics of both Sₙ1 and Sₙ2 mechanisms. While a discrete, long-lived carbocation (characteristic of a pure Sₙ1 pathway) may not always form, the transition state has significant carbocationic character due to the resonance stabilization provided by the oxygen atom. Therefore, the reaction often proceeds through a mechanism that is on the Sₙ1-Sₙ2 continuum, leaning towards an Sₙ1-like pathway. A direct backside attack, typical of a pure Sₙ2 reaction, is also possible, particularly with strong, unhindered nucleophiles in non-polar solvents.

This compound is expected to react readily with various nitrogen-containing nucleophiles.

Amines : Primary and secondary amines are effective nucleophiles that can displace the chloride to form N-alkoxymethylated products. The reaction typically proceeds under mild conditions, often in the presence of a non-nucleophilic base to neutralize the HCl generated. The general reactivity trend follows the nucleophilicity of the amines.

Tetrazoles : The tetrazole ring contains several nitrogen atoms that can act as nucleophiles. The anion of a tetrazole is a potent nucleophile that can react with this compound to yield N-substituted tetrazole derivatives. The position of alkylation on the tetrazole ring can depend on the reaction conditions and the substituents on the tetrazole.

Table 1: Illustrative Reactions with Nitrogen Nucleophiles This table presents expected reactions based on the general reactivity of α-chloro ethers.

Nucleophile Product Structure Reaction Conditions Expected Yield
Aniline Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂) Moderate to High
1H-Tetrazole Base (e.g., K₂CO₃), Solvent (e.g., DMF) Moderate

The electrophilic carbon of the chloromethoxy group is also susceptible to attack by other heteroatom nucleophiles.

Oxygen Nucleophiles : Alcohols and phenoxides can react with this compound to form the corresponding ethers. These reactions are analogous to the Williamson ether synthesis but often proceed under milder conditions due to the higher reactivity of the α-chloro ether.

Sulfur Nucleophiles : Thiols and thiophenoxides, being generally more nucleophilic than their oxygen counterparts, are expected to react rapidly with this compound to form thioethers. sigmaaldrich.com These reactions are typically efficient and high-yielding.

Table 2: Illustrative Reactions with Other Heteroatom Nucleophiles This table presents expected reactions based on the general reactivity of α-chloro ethers.

Nucleophile Product Structure Reaction Conditions Expected Yield
Phenol (B47542) Base (e.g., NaOH), Solvent (e.g., H₂O/Dioxane) High
Thiophenol Base (e.g., NaH), Solvent (e.g., THF) High

Carbon-Carbon Bond Forming Reactions

The presence of a reactive chloromethoxy group on the aromatic ring opens up possibilities for various carbon-carbon bond-forming reactions, which are fundamental in synthetic organic chemistry for the construction of more complex molecular architectures.

Cross-Coupling Reactions (e.g., Fe/Mn-synergistic promoted C(sp³)-Bi cross-coupling)

The chloromethyl ether moiety in this compound contains a C(sp³)-Cl bond, making it a potential substrate for cross-coupling reactions. Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds.

Recent advancements in cross-coupling methodologies have included the use of earth-abundant and less toxic metals like iron and manganese. One such development is the Fe/Mn-synergistic promoted C(sp³)-Bi cross-coupling of alkyl chlorides with chlorobismuthanes. chemicalbook.comlibretexts.org This reaction provides access to air-stable alkylbismuthanes and demonstrates good functional group tolerance. chemicalbook.com While direct experimental evidence for the use of this compound in this specific reaction is not available, its structure suggests it could be a viable substrate. The reaction would involve the coupling of the chloromethoxy carbon with a bismuth-containing reagent.

The general mechanism for such iron-catalyzed cross-coupling reactions often involves the formation of an organoiron intermediate followed by transmetalation and reductive elimination. The synergistic role of manganese is often to facilitate the reduction of the iron catalyst, regenerating the active catalytic species.

Furthermore, nickel-catalyzed cross-coupling reactions have been shown to be effective for the activation of robust C(aryl)-O bonds in aryl ethers. nih.govresearchgate.net Although the target molecule has a C(alkyl)-O bond, the principles of C-O bond activation by nickel catalysts could potentially be extended to the chloromethoxy group, particularly if the chlorine atom is first displaced by a more suitable coupling partner.

Below is a representative table of conditions for a generic Fe/Mn-synergistic promoted C(sp³)-Bi cross-coupling reaction, which could potentially be adapted for this compound.

Parameter Condition Reference
CatalystFe(acac)₃ chemicalbook.com
Co-catalyst/PromoterMn powder chemicalbook.com
Bismuth SourceChlorobismuthane chemicalbook.com
SolventTHF chemicalbook.com
TemperatureRoom Temperature chemicalbook.com

Reductive Elimination Pathways

Reductive elimination is a fundamental step in many catalytic cycles, particularly in cross-coupling reactions. libretexts.org It involves the formation of a new bond between two ligands on a metal center, with a concurrent reduction in the oxidation state of the metal. For this compound, a reductive elimination pathway would typically follow an oxidative addition step where the C-Cl bond of the chloromethoxy group adds to a low-valent metal center (e.g., Pd(0) or Ni(0)).

The resulting organometallic intermediate would have both the methoxybenzyl group and another ligand (from a transmetalation step in a cross-coupling reaction) attached to the metal center. For reductive elimination to occur, these two groups must typically be positioned cis to each other on the metal complex. libretexts.org The process would then lead to the formation of a new carbon-carbon or carbon-heteroatom bond and the regeneration of the catalytically active metal species.

While specific studies on the reductive elimination pathways involving this compound are not documented, the general principles suggest that if this molecule participates in catalytic cycles involving transition metals, reductive elimination would be a key bond-forming step. The efficiency of this step would be influenced by factors such as the nature of the metal, the other ligands present, and the steric and electronic properties of the methoxybenzyl group.

Reactions Involving Benzylic Radicals

The chloromethoxy group is analogous to a benzylic ether, and the C-H bonds on the methylene (B1212753) group are susceptible to radical abstraction. The formation of a benzylic radical is often facilitated by the stability of the resulting radical due to resonance with the aromatic ring.

Free radical reactions can be initiated by light or radical initiators. masterorganicchemistry.comyoutube.comyoutube.com For instance, in the presence of a suitable initiator, a chlorine radical could abstract a hydrogen atom from the chloromethoxy group of this compound to form a stabilized benzylic-type radical. This radical could then participate in various subsequent reactions, such as further halogenation or addition to unsaturated systems. A study on the direct arylation of benzylic ethers via photoredox catalysis highlights the generation and subsequent coupling of benzylic radicals. nih.gov

The chlorination of compounds with similar structures, such as methane, proceeds via a free-radical chain mechanism involving initiation, propagation, and termination steps. masterorganicchemistry.comyoutube.comyoutube.com A similar pathway could be envisioned for the further chlorination of the methylene group in this compound.

Radical Reaction Step Description Reference
InitiationFormation of initial radicals (e.g., from Cl₂) masterorganicchemistry.comyoutube.com
PropagationA radical reacts to form a new bond and a new radical masterorganicchemistry.comyoutube.com
TerminationTwo radicals combine to form a stable molecule masterorganicchemistry.comyoutube.com

Functional Group Transformations on the Benzoate (B1203000) Moiety

The ester group of this compound can undergo several important transformations, including oxidation (hydrolysis) to a carboxylic acid and reduction to a primary alcohol. The stability of the chloromethoxy group under the conditions required for these transformations is a key consideration.

Oxidation of the Ester Group to Carboxylic Acid

The hydrolysis of a methyl ester to a carboxylic acid is a fundamental reaction in organic chemistry. This transformation can be achieved under either acidic or basic conditions. libretexts.org

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. The reaction is typically carried out by heating the ester with an excess of water in the presence of a strong acid catalyst (e.g., H₂SO₄ or HCl). The reaction is an equilibrium process, and the use of a large excess of water drives the equilibrium towards the formation of the carboxylic acid and methanol (B129727). libretexts.org

Base-Promoted Hydrolysis (Saponification): This reaction is carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction is effectively irreversible as the final step involves the deprotonation of the carboxylic acid by the base to form a carboxylate salt. libretexts.org Acidification of the reaction mixture after the hydrolysis is complete will then yield the free carboxylic acid.

The stability of the chloromethoxy group under these conditions is a critical factor. While the ether linkage is generally stable to hydrolysis, particularly under basic conditions, the lability of the C-Cl bond could lead to side reactions, especially under prolonged heating or strongly acidic conditions. Studies on the hydrolysis of chloromethyl dichloroacetate (B87207) suggest that the displacement of the chlorine can be a competing reaction. researchgate.net

Reduction of the Ester Group to Alcohol

The methyl ester group of this compound can be reduced to a primary alcohol, 4-(hydroxymethyl)benzyl alcohol, using strong reducing agents.

Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of reducing esters to primary alcohols. masterorganicchemistry.comlibretexts.org The reaction is typically carried out in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester. This is followed by the elimination of a methoxide (B1231860) ion to form an intermediate aldehyde, which is then immediately reduced further by another equivalent of LiAlH₄ to the corresponding primary alcohol. masterorganicchemistry.comlibretexts.org A subsequent aqueous workup is required to protonate the resulting alkoxide.

The chloromethoxy group's stability under these highly reactive conditions is a concern. LiAlH₄ can also reduce alkyl halides, so there is a potential for the C-Cl bond to be cleaved during the reaction. The choice of reaction conditions, such as temperature, may be crucial to achieve selective reduction of the ester.

Sodium Borohydride (NaBH₄): This is a milder reducing agent than LiAlH₄ and is generally not reactive enough to reduce esters to alcohols under standard conditions. libretexts.org Therefore, it would not be a suitable reagent for this transformation.

Below is a table summarizing the general conditions for these transformations.

Transformation Reagent(s) Solvent General Conditions Product Reference
Ester Hydrolysis (Acidic)H₂O, H₂SO₄ (cat.)WaterHeat4-(Chloromethoxy)benzoic acid libretexts.org
Ester Hydrolysis (Basic)NaOH (aq)Water/AlcoholHeatSodium 4-(chloromethoxy)benzoate libretexts.org
Ester Reduction1. LiAlH₄ 2. H₃O⁺Anhydrous Ether/THF0 °C to reflux[4-(Chloromethoxy)phenyl]methanol masterorganicchemistry.comlibretexts.org

Side Reactions and Selectivity Control

In the synthesis and application of chloromethylated aromatic compounds like this compound, controlling side reactions is paramount for achieving desired product specifications. The reactivity of the chloromethyl group and the aromatic ring can lead to several competing reaction pathways.

Friedel-Crafts Crosslinking during Chloromethylation of Aromatic Systems

A significant side reaction during the chloromethylation of aromatic compounds is Friedel-Crafts crosslinking. This occurs when the newly introduced chloromethyl group on one molecule reacts with another aromatic ring in an electrophilic aromatic substitution, forming a diarylmethane bridge. This process can continue, leading to the formation of oligomeric or polymeric materials.

The formation of this compound begins with the chloromethylation of the phenolic hydroxyl group of methyl 4-hydroxybenzoate (B8730719). However, under the acidic conditions of the reaction, a competing Friedel-Crafts alkylation can occur on the electron-rich aromatic ring. The starting material, methyl 4-hydroxybenzoate, is highly activated towards electrophilic substitution, making it susceptible to attack by the chloromethylating agent.

Furthermore, the product, this compound, can itself act as an alkylating agent. Its chloromethyl group can be activated by a Lewis acid catalyst and subsequently alkylate the aromatic ring of another molecule of methyl 4-hydroxybenzoate or the product itself. This subsequent reaction leads to the formation of diphenylmethane (B89790) by-products and can result in insoluble polymers if not carefully controlled. rsc.orgsigmaaldrich.com

Several factors are known to influence the extent of this crosslinking side reaction:

Reactant Concentration: High concentrations of the aromatic substrate and the chloromethylating agent increase the likelihood of intermolecular reactions, promoting crosslinking. researchgate.net Using a large excess of the aromatic compound can sometimes mitigate polyalkylation.

Catalyst Choice: The type and strength of the Lewis acid catalyst play a crucial role. Stronger catalysts like aluminum chloride (AlCl₃) tend to promote crosslinking more than milder catalysts such as stannic chloride (SnCl₄) or zinc chloride (ZnCl₂). youtube.com

Temperature: Higher reaction temperatures can increase the rate of the undesired Friedel-Crafts alkylation, leading to more crosslinked by-products.

Table 1: Factors Influencing Friedel-Crafts Crosslinking
FactorInfluence on CrosslinkingRationale
Catalyst Strong Lewis acids (e.g., AlCl₃) increase crosslinking compared to weaker ones (e.g., SnCl₄, ZnCl₂). youtube.comStronger catalysts generate the electrophilic carbocation species more readily, accelerating the alkylation side reaction.
Concentration Higher reactant concentrations promote crosslinking. researchgate.netIncreased proximity of molecules favors intermolecular reactions leading to diarylmethane formation.
Temperature Elevated temperatures generally increase the rate of crosslinking.The activation energy for the Friedel-Crafts alkylation side reaction is overcome more easily at higher temperatures.
Substrate Reactivity Highly activated aromatic rings are more prone to crosslinking. rsc.orgElectron-donating groups on the aromatic ring increase its nucleophilicity, making it more susceptible to electrophilic attack.

Regioselectivity in Chloromethylation of Substituted Benzoates

The primary reaction to form this compound is the O-chloromethylation of the hydroxyl group on methyl 4-hydroxybenzoate. However, a competing side reaction is the electrophilic C-chloromethylation directly onto the aromatic ring. The position of this substitution is governed by the directing effects of the substituents already present on the benzene (B151609) ring.

In the case of the starting material, methyl 4-hydroxybenzoate, there are two substituents to consider:

Hydroxyl (-OH) group: This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance.

Methyl ester (-COOCH₃) group: This is a deactivating, meta-directing group because it withdraws electron density from the ring.

The powerful activating and directing effect of the hydroxyl group dominates over the deactivating effect of the ester group. Therefore, electrophilic substitution is strongly directed to the positions ortho to the hydroxyl group (i.e., positions 3 and 5), as the para position is already occupied by the ester group. The desired reaction is exclusively at the oxygen atom, making any substitution on the ring a matter of regioselective side-product formation.

Table 2: Regioselectivity in C-Chloromethylation of Methyl 4-hydroxybenzoate
SubstituentPosition on RingActivating/DeactivatingDirecting EffectPredicted Site of C-Chloromethylation
-OH 1Strongly Activatingortho, paraPositions 2, 6 (or 3, 5 in standard numbering)
-COOCH₃ 4DeactivatingmetaPositions 2, 6 (relative to the ester)
Overall -Activatedortho to -OHThe dominant directing effect of the -OH group makes positions 3 and 5 the most likely sites for the side reaction of C-chloromethylation.

By-product Formation and Mitigation Strategies

The primary by-products arise from the side reactions discussed previously, namely C-chloromethylation and subsequent Friedel-Crafts crosslinking. Another significant concern in chloromethylation reactions is the potential in-situ formation of the highly carcinogenic bis(chloromethyl) ether from formaldehyde (B43269) and hydrogen chloride. researchgate.netresearchgate.net

Effective mitigation strategies involve precise control over reaction conditions:

Anhydrous Conditions: Carrying out the reaction under strictly anhydrous conditions is crucial to suppress the formation of by-products and improve the yield and purity of the desired chloromethyl ether. researchgate.net

Temperature Control: Maintaining a low reaction temperature helps to disfavor the higher activation energy pathways that lead to Friedel-Crafts crosslinking and other side reactions. A patent related to the synthesis of a similar compound, methyl p-chloromethyl benzoate, highlights that controlling the reaction temperature between 100-110°C is critical to minimize impurities. google.com

Stoichiometry and Reagent Addition: Careful control of the molar ratios of the reactants can minimize side reactions. For instance, avoiding a large excess of the chloromethylating agent can reduce the incidence of C-alkylation and subsequent crosslinking.

Catalyst Systems: The use of specific catalytic systems can enhance selectivity. For example, phase transfer catalysis has been shown to be effective in inhibiting side reactions and improving the efficiency of chloromethylation in some systems. researchgate.net

Controlled Conversion: In related processes, limiting the conversion rate of the starting material can be a key strategy to prevent the formation of di-substituted and other high-boiling impurities. google.com

Table 3: By-products in the Synthesis of this compound and Mitigation Strategies
By-productOriginMitigation Strategy
Methyl 3-(chloromethyl)-4-hydroxybenzoate C-chloromethylation side reaction on the aromatic ring.Use milder reaction conditions (lower temperature, weaker Lewis acid) to favor O-alkylation over C-alkylation.
Diarylmethane derivatives Friedel-Crafts crosslinking between the product and another aromatic molecule. rsc.orgMaintain low reactant concentrations; use a large excess of the initial aromatic substrate; avoid high temperatures and strong catalysts.
Bis(chloromethyl) ether Reaction between formaldehyde and HCl (if used as reagents). researchgate.netresearchgate.netUse alternative chloromethylating agents where possible; implement strict safety and handling protocols.
Dichloromethylated products Over-reaction or reaction at high temperatures. google.comMaintain strict temperature control; limit the reaction time and conversion rate.

Advanced Applications in Organic Synthesis Utilizing Methyl 4 Chloromethoxy Benzoate As a Building Block

Synthesis of Complex Organic Molecules

The reactivity of the chloromethoxy group, coupled with the electronic properties of the methyl benzoate (B1203000), positions Methyl 4-(chloromethoxy)benzoate as a key starting material for the synthesis of a variety of complex organic structures. Its applications span the creation of intermediates for the pharmaceutical and agrochemical industries, the formation of diverse heterocyclic systems, and the production of specialized polymers and resins.

Precursor for Pharmaceutical Intermediates and Agrochemicals

While specific, direct applications of this compound in the synthesis of commercialized pharmaceutical and agrochemical products are not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds. The chloromethyl ether functionality allows for the introduction of a methoxymethyl (MOM) ether, a common protecting group for alcohols and phenols in multi-step syntheses of complex drug molecules. Furthermore, the ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups or used as a handle for coupling reactions in the assembly of larger, more complex pharmaceutical intermediates.

The general utility of related chloromethylated aromatic compounds in the synthesis of agrochemicals suggests the potential for this compound to serve as a precursor in this field. For instance, the introduction of the 4-(methoxycarbonyl)phenoxymethyl group onto a scaffold could be a key step in the synthesis of novel herbicides or fungicides.

Building Block for Heterocyclic Compound Synthesis

The electrophilic nature of the carbon atom in the chloromethoxy group makes this compound a valuable reagent for the alkylation of various nucleophiles, a key strategy in the synthesis of heterocyclic compounds.

Table 1: Potential Heterocyclic Synthesis Applications

Heterocycle ClassSynthetic Strategy
Benzimidazole (B57391) Derivatives N-alkylation of a benzimidazole precursor with this compound to introduce the 4-(methoxycarbonyl)phenoxymethyl substituent.
Dioxazoles While direct synthesis of dioxazoles using this reagent is not a common method, it could potentially be used to alkylate a pre-formed dioxazole ring system.
Imidazoles Similar to benzimidazoles, the nitrogen atoms in the imidazole (B134444) ring can be alkylated using this compound.

Detailed research findings on the specific use of this compound for these exact heterocyclic syntheses are limited. However, the fundamental reactivity of chloromethyl ethers with nitrogen nucleophiles is a well-established principle in organic chemistry, supporting its potential in these applications.

Application in the Production of Polymers and Resins

The chloromethyl group of this compound allows for its incorporation into polymeric structures, leading to functional materials with tailored properties.

One significant application is in the modification of polystyrene. Through a Friedel-Crafts alkylation reaction, the 4-(methoxycarbonyl)phenoxymethyl group can be attached to the aromatic rings of the polystyrene backbone, resulting in a chloromethylated polystyrene derivative. This functionalized polymer can then be subjected to further chemical modifications.

Furthermore, this reactivity is harnessed in the preparation of ion-exchange resins . The ester group of the incorporated this compound can be hydrolyzed to a carboxylic acid, creating a cation-exchange resin. Alternatively, the chloromethyl group can be quaternized with a tertiary amine to produce an anion-exchange resin.

Introduction of Protecting Groups

One of the most significant applications of chloromethyl ethers in organic synthesis is as precursors for the introduction of protecting groups. This compound offers a pathway to introduce a modified methoxymethyl (MOM) protecting group.

Use as a Methoxymethyl (MOM) Protecting Group Precursor

The methoxymethyl (MOM) ether is a widely used protecting group for alcohols due to its stability under a variety of reaction conditions and its relatively straightforward removal. This compound can be used to introduce a para-substituted MOM group. The reaction proceeds via nucleophilic substitution, where an alcohol displaces the chloride ion.

Table 2: Introduction of the Substituted MOM Group

Substrate (Alcohol)ReagentProduct
R-OHThis compoundR-O-CH₂-O-C₆H₄-COOCH₃

The presence of the methyl benzoate group modifies the properties of the standard MOM group, potentially influencing its stability and cleavage conditions.

Strategies for Orthogonal Deprotection

A key advantage of using a functionalized protecting group precursor like this compound lies in the potential for orthogonal deprotection. This allows for the selective removal of one protecting group in the presence of others, a crucial aspect of complex molecule synthesis.

The substituted MOM group derived from this compound can be cleaved under standard acidic conditions typically used for MOM ethers (e.g., HCl in methanol). However, the ester functionality provides an additional handle for selective cleavage. For instance, the methyl ester can be selectively hydrolyzed to a carboxylic acid under basic conditions (e.g., LiOH in THF/water) while the MOM ether remains intact. This resulting carboxylic acid can then participate in further reactions. Conversely, conditions could potentially be found to cleave the MOM ether while leaving the ester untouched. This orthogonality is highly valuable in synthetic planning.

Synthesis of Aromatic Derivatives and Analogues

Preparation of Dihydroxy Stilbene (B7821643) Derivatives

The synthesis of dihydroxy stilbene derivatives, which are of interest for their potential biological activities, typically involves olefination reactions such as the Wittig, Horner-Wadsworth-Emmons, or Heck reactions. These methods usually couple a substituted benzaldehyde (B42025) with a benzylphosphonium salt or a benzyl (B1604629) halide. While one could envision a synthetic route where this compound is first converted to a corresponding phosphonium (B103445) salt or other reactive intermediate, no such specific examples are documented in the available literature.

Synthesis of Substituted Diarylmethanes

Substituted diarylmethanes are commonly synthesized via Friedel-Crafts alkylation or through cross-coupling reactions. The chloromethoxy group of this compound could theoretically be used to alkylate another aromatic ring under Friedel-Crafts conditions. However, the literature does not provide specific instances of this application for this compound.

Formation of Benzoate Ester Analogues with Modified Side Chains

The modification of the side chain of this compound would likely involve nucleophilic substitution of the chloride ion. This could introduce a variety of new functionalities. Despite the chemical feasibility of such reactions, specific examples leading to the formation of benzoate ester analogues with diverse side chains originating from this particular starting material are not reported.

Development of Novel Synthetic Routes and C1 Synthons

A C1 synthon is a chemical species that introduces a single carbon atom into a molecule. The chloromethoxy group in this compound could potentially serve as a precursor to a C1 synthon. For instance, it could be used to introduce a hydroxymethyl or formyl group after appropriate chemical manipulation. Nevertheless, the development of novel synthetic methodologies or its explicit use as a C1 synthon is not a subject of discussion in the reviewed scientific literature.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic structure and chemical behavior of molecules at the atomic level.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it an invaluable tool for elucidating reaction mechanisms. numberanalytics.comsynopsys.com By calculating the potential energy surface of a reaction, DFT can identify reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy, which is fundamental to understanding the reaction kinetics. acs.org

For Methyl 4-(chloromethoxy)benzoate, DFT could be applied to study various potential reactions, such as nucleophilic substitution at the chloromethyl group or hydrolysis of the ester. Calculations would involve optimizing the geometries of all species along the reaction coordinate and locating the transition state structure. A key verification of a transition state is the presence of a single imaginary vibrational frequency. acs.org Mechanistic studies on similar compounds, such as 1,3-dipolar cycloadditions, have demonstrated the power of DFT in distinguishing between different possible pathways, for instance, a stepwise radical-mediated versus a concerted mechanism, by comparing the energy barriers of each route. mdpi.com Although specific studies on this compound are not prominent in the literature, the application of DFT would provide definitive insights into its reactivity and the preferred pathways of its chemical transformations.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgnumberanalytics.comunesp.br The HOMO, being the orbital from which electrons are most readily donated, is key to the molecule's role as a nucleophile. ucsb.edu Conversely, the LUMO, as the most accessible empty orbital, indicates the site for nucleophilic attack and the molecule's electrophilic character. ucsb.edutaylorandfrancis.com

The energy and spatial distribution of the HOMO and LUMO for this compound could be readily calculated using DFT.

HOMO (Highest Occupied Molecular Orbital): The energy of the HOMO is related to the ionization potential and indicates the molecule's electron-donating ability. For this compound, the HOMO is likely to be localized on the benzene (B151609) ring and the oxygen atoms, which are electron-rich regions.

LUMO (Lowest Unoccupied Molecular Orbital): The energy of the LUMO is related to the electron affinity. The LUMO is expected to have significant contributions from the carbonyl carbon of the ester group and the carbon atom of the chloromethyl group, suggesting these are the primary electrophilic sites susceptible to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

FMO theory is highly effective in predicting the outcomes of various reactions, including pericyclic reactions like cycloadditions, by analyzing the symmetry and energy matching of the interacting orbitals. wikipedia.orgnumberanalytics.com

Table 1: Illustrative Frontier Molecular Orbital (FMO) Data This table presents a hypothetical example of the type of data generated from a DFT calculation for predicting reactivity.

ParameterEnergy (eV)Implication for Reactivity
EHOMO-8.5Moderate electron-donating capability.
ELUMO-1.2Good electron-accepting capability at electrophilic sites.
HOMO-LUMO Gap (ΔE)7.3High kinetic stability, but reactive under appropriate conditions.

Conformational Analysis and Energetic Profiles

Molecules that are not rigid can exist in various spatial arrangements known as conformations, which arise from rotation around single bonds. Conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and determine their relative energies and the energy barriers for interconversion. acs.org This analysis is crucial as the conformational preferences of a molecule can significantly influence its physical properties and reactivity. mdpi.com

For this compound, key rotatable bonds include the C-O bonds of the ether and ester linkages. A systematic or stochastic (Monte Carlo) search, typically using computationally efficient methods like molecular mechanics (MM) followed by higher-level DFT calculations for refinement, can generate a conformational energy profile. wavefun.comresearchgate.net This profile maps the potential energy as a function of the torsion angles of the rotatable bonds. The results would identify the global minimum energy conformation and other low-energy conformers, providing insight into the molecule's preferred shape in the gas phase or in solution. acs.orgmdpi.com

Molecular Dynamics Simulations

Molecular Dynamics (MD) is a computational simulation method that analyzes the physical movements of atoms and molecules over time. wikipedia.org By numerically solving Newton's equations of motion, MD simulations provide a dynamic view of a molecular system, capturing processes like conformational changes and interactions with other molecules, such as a solvent. nih.govnih.gov The forces between atoms are typically described by a molecular mechanics force field. wikipedia.org

MD simulations of this compound could be performed to understand its dynamic behavior.

In Solution: Simulating the molecule in an explicit solvent (e.g., a box of water molecules) would reveal how solvent interactions influence its conformational flexibility and the accessibility of its reactive sites. wikipedia.org

Aggregation: For a collection of molecules, MD can predict the propensity for self-association or aggregation, which is crucial for understanding its behavior at higher concentrations. researchgate.net The trajectories generated from MD simulations provide detailed, time-resolved information at the atomic level, offering insights that are complementary to the static picture provided by quantum chemical calculations. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Derivatives (Focusing on Chemical Reactivity and Synthetic Efficiency)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to a specific property, such as biological activity or, in this context, chemical reactivity. wikipedia.orglibretexts.org Related approaches, known as Quantitative Structure-Property Relationships (QSPR) or Quantitative Structure-Reactivity Relationships (QSRR), focus on physical properties and reactivity, respectively. wikipedia.orglibretexts.org

To develop a QSAR model for derivatives of this compound, one would first need to synthesize a series of related compounds and experimentally measure a target property, such as the reaction rate constant for a specific reaction (for reactivity) or the yield of a particular synthesis (for efficiency). Next, a wide range of molecular descriptors for each compound would be calculated. These descriptors can be:

Constitutional: Molecular weight, atom counts.

Topological: Indices describing molecular branching and shape.

Physicochemical: LogP (lipophilicity), molar refractivity. nih.gov

Quantum Chemical: Dipole moment, HOMO/LUMO energies, atomic charges. nih.gov

Using statistical methods like multiple linear regression, a model is built that correlates a subset of these descriptors with the measured property. nih.gov A robust QSAR model, once validated, can be used to predict the reactivity or synthetic efficiency of new, unsynthesized derivatives, thereby guiding the design of molecules with desired properties and optimizing synthetic routes. wikipedia.orgacs.org

Table 2: Example of a Hypothetical QSRR Model for a Series of Benzoate (B1203000) Derivatives This table illustrates the general form of a QSAR/QSRR equation. The descriptors and coefficients are for demonstrative purposes only.

Dependent VariableModel EquationStatistical Metric
log(Reactivity)0.45 * (LUMO Energy) - 0.12 * (Molecular Volume) + 2.1 * (Dipole Moment) + CR² = 0.85

Analytical and Spectroscopic Characterization Techniques in Research

Mass Spectrometry (MS)

LC-MS for Reaction Mixture Analysis and Product Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for real-time monitoring of chemical reactions and for the identification of products, byproducts, and unreacted starting materials in a complex mixture. rsc.org This technique combines the separation power of liquid chromatography with the sensitive and specific detection capabilities of mass spectrometry. rsc.org

In the context of synthesizing or studying the reactions of Methyl 4-(chloromethoxy)benzoate, such as its hydrolysis, LC-MS would be paramount. The hydrolysis reaction would involve the cleavage of the ester or the chloromethoxy group. For instance, hydrolysis of the ester would yield 4-(chloromethoxy)benzoic acid, while cleavage at the ether linkage could produce methyl 4-hydroxybenzoate (B8730719). oieau.frzenodo.org

An analyst would inject a small aliquot of the reaction mixture into the LC-MS system at various time points. The components would be separated on a reverse-phase column, likely a C18 column, using a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.comsielc.com For MS-compatible methods, a volatile acid like formic acid is often added to the mobile phase to facilitate ionization. sielc.comsielc.com

As the separated components elute from the column, they enter the mass spectrometer. This compound is a challenging molecule to ionize using standard electrospray ionization (ESI) due to its volatility and lack of easily ionizable functional groups. chromforum.org However, detection is possible. In positive ion mode, one might observe the protonated molecule [M+H]⁺. More effectively, in negative ion mode, adducts such as the chloride adduct [M+Cl]⁻ could be formed, especially with the addition of a chloride source to the mobile phase. chromforum.org By tracking the disappearance of the mass-to-charge ratio (m/z) corresponding to the starting material and the appearance of new m/z values corresponding to the expected products, the reaction progress can be accurately monitored. The high sensitivity and selectivity of MS detection allow for the identification of even trace-level impurities. rsc.org

Table 1: Representative LC-MS Parameters for Reaction Monitoring
ParameterConditionRationale/Comments
LC ColumnReverse-Phase C18 (e.g., 100 mm x 3.0 mm, 2.7 µm)Good retention and separation for aromatic esters. shimadzu.com
Mobile Phase AWater + 0.1% Formic AcidAqueous phase for reverse-phase chromatography; acid aids ionization. sielc.com
Mobile Phase BAcetonitrile or Methanol + 0.1% Formic AcidOrganic phase for eluting the compound. sielc.com
Flow Rate0.5 - 1.0 mL/minStandard flow rate for analytical columns of this size. researchgate.net
Ionization ModeESI Negative (-) or Positive (+)Negative mode may provide better sensitivity via chloride adduction. chromforum.org
MS DetectionScan or Selected Ion Monitoring (SIM)SIM mode offers higher sensitivity for tracking specific m/z values of reactants and products.
Expected Ion (Parent)[M+Cl]⁻ (m/z 235/237) or [M+H]⁺ (m/z 201/203)Isotopic pattern from 35Cl and 37Cl is a key identifier.
Expected Ion (Product)Varies based on reaction (e.g., m/z 151 for methyl 4-hydroxybenzoate)Appearance of product ions confirms reaction conversion.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a specific crystal structure for this compound has not been reported in the searched literature, analysis of closely related compounds allows for a detailed prediction of its solid-state structure.

For example, the crystal structure of Methyl 4-(3-chloropropoxy)benzoate reveals key details about molecular packing. researchgate.net Similarly, structures containing chloromethyl groups, such as 4-(chloromethyl)benzonitrile (B47464) and a chloromethyl ester of diclofenac, provide insight into the geometry and intermolecular interactions of this functional group. iucr.orgresearchgate.net

Based on these analogs, a crystal of this compound would be expected to exhibit the following features:

Molecular Geometry: The benzene (B151609) ring would be largely planar. The ester group's atoms (C-COO-C) would also tend towards planarity. The orientation of the ester and chloromethoxy groups relative to the benzene ring would be defined by specific torsion angles.

The precise bond lengths, bond angles, and torsion angles obtained from XRD are fundamental data points for confirming the compound's constitution and for computational chemistry studies.

Table 2: Expected Solid-State Structural Parameters Based on Analog Data
ParameterExpected Value/FeatureBasis from Analog Structures
Crystal SystemLikely Monoclinic or OrthorhombicCommon for substituted benzene derivatives. researchgate.netiucr.orgresearchgate.net
Benzene RingPlanarCharacteristic of aromatic systems. iucr.org
C-Cl Bond Length~1.78 ÅTypical for chloromethyl groups. researchgate.net
C=O Bond Length~1.21 ÅTypical for a benzoate (B1203000) ester. researchgate.net
Primary Intermolecular ForcesC-H···O Hydrogen Bonds; Halogen Bonds (C-Cl···O)Observed in crystal structures of related chloro- and ester-containing compounds. researchgate.netiucr.org

Electrochemical Techniques (e.g., Voltammetry) for Reductive/Oxidative Behavior Studies

Electrochemical methods like cyclic voltammetry provide insight into the oxidative and reductive stability of a molecule by measuring the current that develops in an electrochemical cell as the voltage is varied. For this compound, these techniques can identify the potentials at which the molecule undergoes electron transfer and can help elucidate the mechanisms of these redox processes.

No specific voltammetric studies on this compound were found. However, its electrochemical behavior can be predicted based on its functional groups and related literature.

Oxidation: The molecule's site of initial oxidation would likely be the electron-rich aromatic ring. Anodic oxidation would generate an aromatic radical cation. nih.gov This highly reactive intermediate could then undergo subsequent reactions. One plausible pathway is the mesolytic cleavage of a bond connected to the ring, potentially leading to the loss of the chloromethoxy group and the formation of a carbocation intermediate. nih.gov

Reduction: The primary site for reduction is the carbon-chlorine bond within the chloromethoxy group. The C-Cl bond can be cleaved electrochemically, a process known as reductive cleavage. numberanalytics.com This typically involves the transfer of electrons to the σ* antibonding orbital of the C-Cl bond, leading to its scission and the formation of a chloride ion and a radical or anionic intermediate. The ester group can also be reduced, but this generally occurs at more negative potentials than C-Cl bond cleavage.

Studying these processes is crucial for understanding the compound's stability in different electronic environments and its potential degradation pathways.

Chromatographic Methods (e.g., GC, HPLC) for Purity Assessment and Quantitative Analysis

Chromatographic techniques are the cornerstone of purity assessment and quantitative analysis in chemical research. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are well-suited for analyzing this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for determining the purity of non-volatile or thermally sensitive compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method would be standard. researchgate.netresearchgate.net In this setup, the compound is separated on a nonpolar stationary phase (like C8 or C18) with a polar mobile phase (typically a mixture of water and methanol or acetonitrile). researchgate.net Purity is assessed by detecting the main compound peak and any impurity peaks, usually with a UV detector set to a wavelength where the benzene ring absorbs strongly (e.g., 254 nm). researchgate.net The area of the main peak relative to the total area of all peaks gives a quantitative measure of purity.

Table 3: Representative HPLC Method for Purity Analysis
ParameterCondition
InstrumentUHPLC or HPLC System with UV Detector
ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net
Mobile PhaseIsocratic or Gradient of Methanol:Water (e.g., 70:30 v/v) sielc.comresearchgate.net
Flow Rate1.0 mL/min researchgate.net
DetectionUV at 254 nm researchgate.net
Injection Volume10 µL
Column Temperature40 °C shimadzu.com

Gas Chromatography (GC): Given its likely volatility, this compound is an excellent candidate for analysis by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification of peaks. chromforum.org In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a long capillary column. A common column for this type of analysis would be a nonpolar or mid-polarity column, such as one with a 5% phenyl polysiloxane phase. The retention time is a reliable identifier for the compound under specific conditions, and the peak area is used for quantification. nih.gov GC analysis is particularly powerful for detecting volatile impurities that might be present in the sample. semanticscholar.org Commercial suppliers often use GC to specify the purity of related compounds like Methyl 4-(chloromethyl)benzoate, with purities typically exceeding 98%. tcichemicals.com

Table 4: Representative GC Method for Purity Analysis
ParameterCondition
InstrumentGas Chromatograph with FID or MS Detector
ColumnDB-5ms or similar (e.g., 30 m x 0.25 mm, 0.25 µm film)
Carrier GasHelium or Hydrogen at ~1-2 mL/min semanticscholar.org
Injector Temperature250 °C
Oven ProgramStart at 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min
Detector Temperature280 °C (FID) or MS Transfer Line at 280 °C semanticscholar.org
Injection ModeSplit (e.g., 50:1)

Green Chemistry and Sustainable Synthesis Approaches

Development of Environmentally Benign Chloromethylation Reagents

A primary focus of green chemistry in this field is the replacement of hazardous reagents with safer alternatives that minimize the production of toxic substances. nih.gov

The in-situ generation of the chloromethylating agent from formaldehyde (B43269) and hydrogen chloride, characteristic of the Blanc reaction, is known to produce the highly carcinogenic and toxic byproduct bis(chloromethyl)ether (BCME). phasetransfercatalysis.comsciencemadness.orgcanada.ca BCME can form rapidly in chloromethylating media and its presence, even as an impurity, poses significant health risks. sciencemadness.orgcanada.ca

Strategies to circumvent the formation of BCME are central to developing safer chloromethylation protocols. One approach involves modifying the process for preparing the chloromethylating agent itself. For example, an improved process for preparing chloromethyl methyl ether has been developed that involves pretreating methanol (B129727) and/or methylal with anhydrous hydrogen chloride before adding formaldehyde at a controlled rate and low temperature (below 45°C). google.com This method can yield chloromethyl methyl ether with BCME concentrations below 200 ppm, which can then be used in subsequent chloromethylation steps. google.com Another strategy is the use of different reagent systems entirely, such as employing paraform with chlorosulfonic and concentrated sulfuric acids for the chloromethylation of deactivated aromatic compounds. fluorine1.ru By avoiding the direct reaction of formaldehyde and HCl under traditional Blanc conditions, the formation of the hazardous BCME can be significantly suppressed. sciencemadness.org

Employing pre-prepared and purified chloromethylating agents, such as chloromethyl methyl ether (CMME), offers an alternative to the in-situ methods that generate BCME. wikipedia.org CMME is a liquid and less volatile than gaseous reagents, providing better handling and control over the reaction. canada.ca While technical grade CMME can contain BCME as an impurity, processes designed to produce high-purity CMME with minimal BCME content enhance the safety and green profile of the reaction. canada.cagoogle.com

The use of CMME is particularly effective for certain substrates. For instance, deactivated aromatic substrates that show poor reactivity under standard Blanc conditions can be successfully chloromethylated using chloromethyl methyl ether, often in the presence of sulfuric acid. wikipedia.org This method provides a synthetically useful route while allowing for greater control over byproducts compared to traditional approaches. wikipedia.org

Solvent Minimization and Replacement

The twelve principles of green chemistry advocate for the reduction or elimination of auxiliary substances like solvents wherever possible. nih.gov When solvents are necessary, greener alternatives such as water are preferred.

Mechanochemistry, which involves the synthesis of compounds in the solid state by grinding reactants together, represents a significant advancement in solvent-free reactions. nih.govyoutube.com This technique uses mechanical energy to initiate chemical and physicochemical changes, eliminating the need for solvents entirely. youtube.com Solvent-free approaches are particularly advantageous for the synthesis of molecules with limited solubility in green solvents. nih.gov While specific applications to Methyl 4-(chloromethoxy)benzoate are not widely documented, the principles of mechanochemistry and other solvent-free methods offer a promising avenue for the green synthesis of chloromethylated aromatics, reducing waste and avoiding the environmental impact associated with solvent use and disposal. scite.ai

Performing organic reactions in water is a key goal of green chemistry. Chloromethylation has been successfully achieved in aqueous media through the use of phase-transfer catalysis (PTC). researchgate.net A study demonstrated an inexpensive and convenient procedure for the chloromethylation of various aromatic hydrocarbons using a novel catalytic system in water. researchgate.net The system, consisting of zinc chloride, acetic acid, sulfuric acid, and a phase-transfer catalyst like Polyethylene Glycol (PEG-800), gave good to excellent yields. researchgate.net The use of a phase-transfer catalyst is crucial for bringing the organic substrate into contact with the aqueous-phase reagents. The efficiency of different catalysts was evaluated, with PEG-800 showing the best performance. researchgate.net

Table 1: Effect of Various Phase-Transfer Catalysts on Toluene (B28343) Chloromethylation Reaction Conditions: Toluene (0.1 mol), Paraformaldehyde (0.105 mol), 50% H₂SO₄ (60 mL), Acetic Acid (30 mL), ZnCl₂ (0.1 mol), Catalyst (5 mmol), Anhydrous HCl gas (10 mL/min), 50°C, 8 h. Data sourced from researchgate.net.

EntryPhase-Transfer CatalystConversion (%)
1None65
2PEG-20074
3PEG-40076
4PEG-60079
5PEG-80085

Catalytic System Design for Enhanced Efficiency and Reduced Waste

The tenth principle of green chemistry favors catalytic reagents over stoichiometric ones because catalysts increase reaction efficiency and reduce waste. nih.gov Traditional chloromethylation often requires large, stoichiometric amounts of Lewis acids like zinc chloride, which are corrosive, water-sensitive, and lead to significant environmental hazards and difficult workup procedures. researchgate.netgoogle.com

Modern approaches focus on designing highly efficient and recyclable catalytic systems. A patented process describes an efficient and environmentally friendly method for chloromethylation that uses only a catalytic amount of a low molecular weight carboxylic acid. google.com This innovation eliminates the need for Lewis acids (e.g., zinc chloride) or strong mineral acids (e.g., sulfuric acid), thereby minimizing effluent problems and making the process more industrially viable. google.com

The aqueous phase-transfer catalysis system mentioned previously is another example of superior catalytic design. researchgate.net Not only does it function in water, but the catalytic system can also be recovered and reused. Research showed that after six cycles of reuse, the catalyst experienced only a 5.0% loss of weight, demonstrating its stability and potential for reducing waste in industrial applications. researchgate.net The versatility of this system has been demonstrated across a range of aromatic substrates. researchgate.net

Table 2: Chloromethylation of Various Aromatic Hydrocarbons in an Aqueous Catalytic System Reaction Conditions: Substrate (0.1 mol), Paraformaldehyde (0.105 mol), 50% H₂SO₄ (60 mL), Acetic Acid (30 mL), ZnCl₂ (0.1 mol), PEG-800 (5 mmol), Anhydrous HCl gas (10 mL/min), 8 h. Data sourced from researchgate.net.

SubstrateTemperature (°C)Conversion (%)
Toluene5085
Ethylbenzene5083
Cumene5080
o-Xylene6078
p-Xylene6088
Mesitylene7095
Naphthalene7092
Chlorobenzene803

Looking to the future, even more advanced catalytic systems are being developed. Researchers have created a photocatalytic process using sustainable iron and sulfur catalysts activated by mild blue light to perform chlorinations at room temperature. rice.edusciencedaily.comchemanalyst.com Such methods represent the cutting edge of green catalytic design, offering the potential for highly targeted, efficient, and exceptionally clean chemical transformations.

Atom Economy and Process Efficiency Improvements

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are found in the final product, with no by-products. primescholars.com

One patented method for preparing a related compound, methyl p-chloromethyl benzoate (B1203000), involves the side-chain chlorination of methyl p-toluate. google.com This process highlights the importance of controlling reaction conditions, such as temperature and the extent of chlorination, to maximize the yield of the desired product and minimize the formation of impurities. google.com By optimizing these parameters, the efficiency of the reaction can be significantly improved. google.com

The following table provides a hypothetical comparison of different synthetic routes to a benzoate ester, illustrating the impact of reaction type on atom economy.

Reaction Type Starting Materials Desired Product By-products Theoretical Atom Economy (%)
EsterificationBenzoic Acid, MethanolMethyl BenzoateWater88%
Williamson Ether SynthesisMethyl 4-hydroxybenzoate (B8730719), Chloromethylating agentThis compoundSalt (e.g., NaCl)Varies with chloromethylating agent
Catalytic HydrogenationMethyl Benzoate, HydrogenBenzaldehyde (B42025)-100% (for the reduction step)

Note: The atom economy for the Williamson ether synthesis is highly dependent on the specific chloromethylating agent used. The value for catalytic hydrogenation represents the ideal for the reduction step itself, not the entire synthesis of a substituted benzoate.

Strategies for By-product Recycling and Waste Treatment in Synthesis Processes

The synthesis of this compound and similar chemicals inevitably generates by-products and waste streams that require careful management to minimize environmental impact. Effective strategies for recycling and treatment are crucial components of a sustainable manufacturing process.

In many chemical syntheses, particularly those involving substitutions or condensations, the generation of salt-containing wastewater is a common issue. cabidigitallibrary.org For example, in the synthesis of N-(4-trifluoromethoxy) methyl benzoate, the use of an acid-binding agent, whether organic or inorganic, results in the formation of saline wastewater that necessitates environmental treatment, adding to the production cost. cabidigitallibrary.org

The treatment of organic waste streams is another critical aspect. Purification techniques like flash column chromatography are often employed to isolate the desired product from crude reaction mixtures. mdpi.com While effective, these methods generate solvent waste and solid waste (e.g., used silica (B1680970) gel) that must be managed responsibly. The choice of less hazardous solvents and the development of methods to regenerate and reuse chromatography media are active areas of green chemistry research.

In some cases, by-products can be repurposed. While not a direct example for this compound, the principle of finding value in what would otherwise be waste is a core tenet of circular economy principles within the chemical industry.

The following table outlines common by-products in relevant synthesis and potential management strategies.

By-product/Waste Stream Potential Source in Synthesis Recycling/Treatment Strategy
Inorganic Salts (e.g., NaCl, KCl)Use of inorganic bases (e.g., K2CO3) in substitution reactions. prepchem.comWater treatment to remove salts before discharge. Exploration of salt-free synthesis routes.
Unreacted Starting MaterialsIncomplete reaction conversion.Separation and purification (e.g., distillation, rectification) for reuse in subsequent batches. google.com
Hydrogen Chloride (HCl)Chlorination reactions.Absorption in water to produce hydrochloric acid. google.com
Solvent WasteExtraction and chromatography steps.Solvent recovery through distillation; use of greener, more easily recyclable solvents.
Used Chromatography MediaPurification of the final product.Regeneration of the media where possible; disposal as solid waste.

By implementing a combination of atom-economical synthetic routes, efficient process controls, and robust by-product and waste management strategies, the chemical industry can move towards a more sustainable production of compounds like this compound.

Q & A

Basic: What are the key considerations for designing a synthetic route to Methyl 4-(chloromethoxy)benzoate?

Methodological Answer:
The synthesis typically involves esterification and chloromethylation steps. A common approach is the reaction of 4-hydroxybenzoic acid with methyl chloride, followed by chlorination of the methoxy group. However, regioselectivity must be controlled to avoid over-chlorination. Purification via flash column chromatography (using chloroform as an eluent) is recommended to isolate the product . For intermediates, monitor reaction progress using TLC (hexane:ethyl acetate = 3:2) with an expected Rf ≈ 0.86 .

Advanced: How can X-ray crystallography resolve ambiguities in the structural determination of this compound derivatives?

Methodological Answer:
SHELX programs (e.g., SHELXL) are critical for refining crystal structures, especially when dealing with torsional ambiguities in the chloromethoxy group. For high-resolution data, use the TWIN command in SHELXL to address potential twinning . Compare experimental bond angles and distances with DFT-calculated values to validate the structure. Note that the C-Cl bond length typically ranges from 1.72–1.78 Å in similar benzoate derivatives .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • FT-IR: Identify the ester carbonyl stretch at ~1718 cm⁻¹ and C-Cl stretching at 750–850 cm⁻¹ .
  • NMR: In ¹H NMR, the methoxy group appears as a singlet at δ 3.8–3.9 ppm. The aromatic protons split into distinct patterns (e.g., AB quartets for para-substituted rings) .
  • GC-MS: Use electron ionization (EI) to confirm molecular ion peaks at m/z ≈ 200 (M⁺) and fragment peaks corresponding to Cl loss (m/z 165) .

Advanced: How to address unexpected byproducts during the synthesis of this compound?

Methodological Answer:
Common byproducts include di-chlorinated species (e.g., 3,5-dichloro derivatives) or ester hydrolysis products. Use LC-MS to identify impurities and optimize reaction conditions:

  • Reduce chlorinating agent (e.g., SOCl₂) stoichiometry to minimize over-chlorination.
  • Add a desiccant (e.g., MgSO₄) to suppress hydrolysis .
  • For persistent issues, employ kinetic studies to determine rate-limiting steps .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, goggles, and a lab coat. Use a fume hood due to potential lachrymatory effects.
  • First Aid: In case of skin contact, wash immediately with soap and water for ≥15 minutes. For eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist .
  • Waste Disposal: Segregate halogenated waste and dispose via certified chemical waste services to avoid environmental contamination .

Advanced: How to analyze regioselectivity challenges in the functionalization of this compound?

Methodological Answer:
The chloromethoxy group directs electrophilic substitution to the meta position. To confirm regioselectivity:

  • Perform NOE NMR experiments to map spatial proximity of substituents.
  • Compare experimental reaction outcomes with DFT-predicted transition states (e.g., using Gaussian09). For example, nitration favors the 3-position due to steric and electronic effects .

Basic: What analytical methods are suitable for assessing the purity of this compound?

Methodological Answer:

  • HPLC: Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm. Purity >98% is achievable with retention times ~8–10 minutes .
  • Elemental Analysis: Confirm %C, %H, and %Cl within ±0.3% of theoretical values (e.g., C: 50.41%, H: 3.68%, Cl: 18.57%) .

Advanced: How to resolve contradictions in reported reaction yields for this compound derivatives?

Methodological Answer:
Yield discrepancies often arise from solvent polarity or catalyst loading. For example:

  • In K₂CO₃-mediated alkylation, yields drop from 78% to <50% if moisture is present .
  • Use Design of Experiments (DoE) to optimize parameters (temperature, solvent, stoichiometry). For instance, acetonitrile at 70°C improves yields by 20% compared to DMF .

Basic: What are the stability concerns for this compound under storage?

Methodological Answer:

  • Storage: Keep in amber vials at –20°C under argon to prevent hydrolysis and photodegradation.
  • Decomposition Signs: Discoloration (yellowing) or precipitate formation indicates degradation. Monitor via periodic TLC or HPLC .

Advanced: How to investigate the electronic effects of the chloromethoxy group in catalytic applications?

Methodological Answer:

  • Cyclic Voltammetry: Measure reduction potentials to assess electron-withdrawing strength. The Cl group lowers the LUMO energy, enhancing electrophilicity.
  • DFT Calculations: Use B3LYP/6-31G(d) to map electrostatic potential surfaces. The chloromethoxy group increases positive charge density on the carbonyl carbon, favoring nucleophilic attack .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.